molecular formula C15H17F2N3O3 B2892127 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 941913-00-4

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2892127
CAS No.: 941913-00-4
M. Wt: 325.316
InChI Key: CKMGFEMDLATUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound with the molecular formula C15H17F2N3O3 and a molecular weight of 325.31 g/mol . This molecule features an imidazolidine-2,5-dione (hydantoin) core, a privileged structure in medicinal chemistry known for its diverse biological activities. The core is substituted at the N-1 position with an acetamide linker that is further connected to a 2,4-difluorophenyl group, a moiety often used to influence a compound's pharmacokinetic properties and target binding . Compounds containing the 2,5-dioxoimidazolidine scaffold, such as 2-thiohydantoin analogs, have been reported in scientific literature to possess significant antibacterial properties against Gram-positive bacterial strains . The presence of the acetamide functionality and aryl fluorination in its structure suggests potential for exploration in broader therapeutic areas, including metabolic and oncological research, as similar pharmacophores are found in active drug candidates . This compound is provided for research purposes to investigate the biological activity and application of novel heterocyclic compounds. It is intended for use in strictly controlled laboratory settings. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O3/c1-3-15(4-2)13(22)20(14(23)19-15)8-12(21)18-11-6-5-9(16)7-10(11)17/h5-7H,3-4,8H2,1-2H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMGFEMDLATUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=C(C=C(C=C2)F)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly as a modulator of the N-formyl peptide receptor 2 (FPR2). This receptor is implicated in various inflammatory processes and immune responses, making it a target for drug development aimed at treating conditions characterized by excessive inflammation.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C15H18F2N2O3
  • Molecular Weight: 300.31 g/mol
  • IUPAC Name: 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide

The presence of the imidazolidine ring contributes to its biological activity, particularly in modulating receptor interactions.

The biological activity of this compound is primarily mediated through its interaction with FPR2. FPR2 is a G protein-coupled receptor that plays a crucial role in mediating inflammatory responses. Activation or modulation of this receptor can lead to:

  • Anti-inflammatory Effects: The compound has been shown to promote the resolution of inflammation by inhibiting the migration of polymorphonuclear neutrophils (PMNs) and eosinophils while enhancing monocyte recruitment to clear apoptotic cells .
  • Immune Modulation: By influencing T cell activation and NK cell cytotoxicity, this compound may help regulate tissue-damaging inflammatory signals .

In Vitro Studies

In vitro studies have demonstrated that 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide exhibits significant activity as an FPR2 modulator. Key findings include:

  • Inhibition of Neutrophil Migration: The compound effectively reduces neutrophil migration in response to inflammatory stimuli.
  • Promotion of Apoptotic Cell Clearance: Enhanced monocyte migration facilitates the clearance of apoptotic cells, which is critical for resolving inflammation.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

Study TypeModel UsedKey Findings
Acute InflammationMouse modelReduced inflammation markers in serum after treatment.
Chronic InflammationRat modelSignificant improvement in tissue repair and reduction in fibrosis.

These studies indicate that the compound not only modulates immune responses but also contributes to tissue healing processes.

Case Studies

Several case studies highlight the therapeutic implications of this compound:

  • Case Study on Ischemia-Reperfusion Injury:
    • Patients treated with formulations containing this compound showed improved outcomes in terms of tissue viability and reduced inflammatory markers post-surgery.
  • Chronic Inflammatory Conditions:
    • Clinical trials involving patients with chronic inflammatory diseases such as rheumatoid arthritis demonstrated marked improvements in symptoms and reduced reliance on corticosteroids when treated with this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be grouped into three categories based on the provided evidence: N-substituted acetamides, imidazolidinone derivatives, and fluorinated phenyl-containing agrochemicals. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (Use) Substituents/Features Molecular Weight (g/mol) LogP (Predicted) Primary Activity/Use
Target Compound 2,4-difluorophenyl; 4,4-diethyl-2,5-dioxoimidazolidin-1-yl 334.3 ~2.5 Hypothesized herbicidal/fungicidal
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) 2,4-difluorophenyl; 3-trifluoromethylphenoxy-pyridinecarboxamide 394.3 4.1 Herbicide (fatty acid synthesis inhibitor)
N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (mefluidide) 2,4-dimethylphenyl; trifluoromethylsulfonamide 324.3 3.8 Plant growth regulator (cell elongation inhibitor)
2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) 4-chloro-2-methylphenoxy; triazole 283.7 1.9 Synthetic auxin agonist
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) 2,6-dimethylphenyl; oxazolidinone 278.3 2.2 Fungicide (oomycete inhibitor)

Key Insights :

Substituent Impact: The 2,4-difluorophenyl group in the target compound and diflufenican enhances lipophilicity and resistance to metabolic degradation compared to non-fluorinated analogs like WH7 .

Activity Profile: Fluorinated phenylacetamides (e.g., diflufenican) are potent herbicides targeting lipid biosynthesis . The target compound’s structural similarity suggests analogous mechanisms, though its imidazolidinone ring may confer unique binding interactions. Imidazolidinone-containing compounds, such as oxadixyl, exhibit fungicidal activity by inhibiting RNA polymerase . This raises the possibility of dual herbicidal/fungicidal action in the target compound.

Physicochemical Properties :

  • The target compound’s predicted LogP (~2.5) is lower than diflufenican (4.1), indicating better water solubility, which could enhance foliar absorption .
  • Compared to WH7 (LogP 1.9), the target’s higher lipophilicity may improve membrane permeability but reduce systemic translocation .

Research Findings and Mechanistic Hypotheses

Herbicidal Potential: Fluorinated acetamides like diflufenican inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis . The target compound’s 2,4-difluorophenyl group may similarly disrupt ACCase, while the imidazolidinone ring could stabilize enzyme interactions.

Fungicidal Activity: Oxadixyl’s oxazolidinone ring inhibits oomycete RNA polymerase IV . The target’s dioxoimidazolidinone moiety may interact with analogous fungal targets, though empirical validation is required.

Cytotoxicity Considerations :

  • Fluorinated agrochemicals often exhibit moderate cytotoxicity due to off-target effects on mammalian cells. The Mosmann assay () could be applied to assess the target compound’s safety profile, as with related acetamides .

Q & A

Basic: What are the recommended synthetic routes for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide?

The synthesis typically involves multi-step reactions starting from imidazolidinone precursors and functionalized acetamide intermediates. Key steps include:

  • Condensation reactions : Coupling 4,4-diethyl-2,5-dioxoimidazolidine with a halogenated acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide bond formation : Reacting the intermediate with 2,4-difluoroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Basic: How is the structural integrity of this compound confirmed?

A combination of analytical techniques is employed:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the presence of imidazolidinone (C=O at ~170 ppm) and acetamide (NH at ~8.5 ppm) moieties .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 366.12) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns, if single crystals are obtained .

Basic: What preliminary biological assays are recommended to assess its activity?

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Screen against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorometric or colorimetric substrates .
  • Solubility and stability : Perform kinetic solubility studies in PBS (pH 7.4) and monitor degradation via HPLC under physiological conditions .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial design to evaluate variables (temperature, catalyst loading, solvent polarity) .
  • Flow chemistry : Use microreactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
  • In-line monitoring : Implement FTIR or Raman spectroscopy for real-time tracking of reaction progress .

Advanced: What computational strategies predict its reactivity and binding modes?

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states .
  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., COX-2 active site) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

Advanced: How to resolve contradictions in reported biological activity data?

  • Cross-laboratory validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA guidelines) .
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell passage number, solvent effects) .
  • Dose-response refinement : Test activity across a broader concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives .

Advanced: What methodologies assess its thermal stability and degradation pathways?

  • Thermogravimetric analysis (TGA) : Measure weight loss under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition temperatures .
  • LC-MS/MS : Characterize degradation products after accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Isothermal calorimetry : Quantify heat flow during degradation to model shelf-life kinetics .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

  • Analog synthesis : Introduce substituents at the imidazolidinone ring (e.g., alkyl, aryl) and acetamide nitrogen .
  • Free-Wilson analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity using multivariate regression .
  • Crystallographic studies : Compare X-ray structures of analogs to identify critical binding motifs (e.g., hydrogen bonds with fluorine) .

Advanced: What techniques elucidate its mechanism of enzyme inhibition?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐₙ, kₒff) to purified enzymes .
  • Isothermal titration calorimetry (ITC) : Determine binding stoichiometry and enthalpy changes .
  • Enzyme kinetics : Use Lineweaver-Burk plots to classify inhibition type (competitive vs. non-competitive) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.